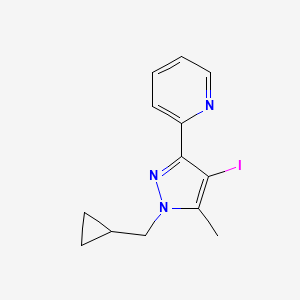

2-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine

Description

Properties

IUPAC Name |

2-[1-(cyclopropylmethyl)-4-iodo-5-methylpyrazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14IN3/c1-9-12(14)13(11-4-2-3-7-15-11)16-17(9)8-10-5-6-10/h2-4,7,10H,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKENZTBSHZWAJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2CC2)C3=CC=CC=N3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes.

Biochemical Pathways

The biochemical pathways affected by 2-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine are not yet known. The compound may influence a variety of pathways, depending on its targets. These could include signaling pathways, metabolic pathways, or other cellular processes.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties would determine the compound’s bioavailability, or the extent and rate at which it reaches its site of action.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. These factors could include temperature, pH, and the presence of other molecules. Specific details about how these factors affect this compound are currently unknown.

This information could be crucial for understanding the potential applications of this compound in medicine or other fields.

Biochemical Analysis

Biochemical Properties

2-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific context and conditions. Additionally, this compound has been found to bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which plays a vital role in cell proliferation, differentiation, and survival. Furthermore, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in critical cellular functions. Its impact on cellular metabolism includes the regulation of metabolic enzymes and the modulation of metabolic fluxes, thereby influencing the overall metabolic state of the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to bind to the active sites of certain enzymes, inhibiting their catalytic activity and thereby affecting the biochemical pathways they regulate. Additionally, this compound can activate specific transcription factors, leading to changes in gene expression and subsequent alterations in cellular function. These molecular interactions and mechanisms collectively contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, prolonged exposure to this compound can lead to gradual changes in cell signaling pathways and gene expression patterns, resulting in sustained alterations in cellular behavior. Additionally, the compound’s stability in different experimental conditions can affect its efficacy and potency, highlighting the importance of optimizing laboratory protocols for its use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low doses of this compound can produce beneficial effects, such as enhanced cellular function and improved metabolic regulation. Higher doses may lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These dosage-dependent effects underscore the importance of determining the optimal dosage range for therapeutic applications and minimizing potential risks associated with high-dose exposure.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it has been shown to be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. The compound’s involvement in metabolic pathways also includes its effects on metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. Understanding these metabolic pathways is crucial for elucidating the compound’s pharmacokinetics and optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy and function. This compound interacts with specific transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in target tissues. For example, it has been shown to be transported by certain ATP-binding cassette (ABC) transporters, which play a key role in its cellular uptake and distribution. Additionally, the compound’s localization within different cellular compartments can influence its activity and interactions with biomolecules.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. This compound has been found to localize in specific cellular compartments, such as the nucleus, cytoplasm, and mitochondria. The targeting signals and post-translational modifications that direct its localization to these compartments play a crucial role in determining its interactions with biomolecules and its overall biochemical effects. For instance, the presence of nuclear localization signals can facilitate its entry into the nucleus, where it can interact with transcription factors and influence gene expression.

Biological Activity

2-(1-(Cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine, identified by CAS Number 2098107-97-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is , which includes a cyclopropylmethyl group, an iodine atom, and a pyrazole moiety. The structural representation can be summarized as follows:

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, particularly in modulating receptor functions. The following sections summarize the findings related to the biological activity of this compound.

Affinity for Receptors

A study on pyrazol-4-yl-pyridine derivatives demonstrated that these compounds can act as positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine receptor. The affinity constants () ranged between 6.3 and 6.5, indicating a strong interaction with the receptor, which is essential for therapeutic effects in neurological disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the cyclopropylmethyl group and iodine atom enhances its binding affinity and selectivity for specific receptors. Modifications in the pyrazole moiety have been shown to significantly influence the pharmacological profile of related compounds .

Case Studies and Experimental Findings

Several studies have explored the biological effects of similar compounds:

- Study on Allosteric Modulation : A series of pyrazol derivatives were tested for their ability to modulate M4 receptor activity. These studies showed that certain modifications led to increased efficacy and binding affinity, suggesting that this compound could exhibit similar properties .

- In Vitro Pharmacokinetics : Research on related compounds assessed their absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are crucial for understanding how modifications affect the bioavailability and therapeutic potential of new drugs .

Data Table: Biological Activity Summary

| Property | Value/Description |

|---|---|

| Molecular Formula | C13H14IN3 |

| CAS Number | 2098107-97-0 |

| Receptor Affinity (pK_B) | 6.3 - 6.5 |

| Biological Activity | Positive Allosteric Modulator (PAM) |

| Notable Structural Features | Cyclopropylmethyl group; Iodine atom |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The target compound shares a pyrazole-pyridine scaffold with analogs reported in , such as compounds 8o , 8p , 10b , and 10c . Key differences lie in the substituents:

| Compound | R1 (N1) | R4 (C4) | R5 (C5) | Aromatic Group |

|---|---|---|---|---|

| Target Compound | Cyclopropylmethyl | Iodo | Methyl | Pyridine |

| 8o | Isopropoxy | 2,4-Difluorophenoxy | Methyl | Pyridine |

| 10c | Ethoxy | 2-Chlorophenoxy | Methyl | Pyridazine |

- Halogen Effects : The iodine atom in the target compound is significantly larger (atomic radius: 1.33 Å) and heavier (atomic weight: 127) compared to fluorine or chlorine in analogs. This may enhance lipophilicity (logP) and influence binding kinetics via steric effects or halogen bonding .

- Cyclopropylmethyl vs.

Research Findings and Hypotheses

While the target compound lacks direct experimental data, inferences from analogs suggest:

- Structural Studies : Crystal structure determination using SHELXL (as in and ) would clarify iodine’s impact on molecular conformation and packing .

- Activity Trade-offs : The iodine substituent may compromise DHODH inhibition efficacy compared to 8o but improve pharmacokinetic properties (e.g., half-life) due to increased molecular weight and lipophilicity .

Preparation Methods

Synthesis of 1-Cyclopropyl-4-substituted Pyrazoles

A key intermediate in the synthesis is 1-cyclopropyl-4-(boronate ester)-substituted pyrazole, which can be prepared as follows:

- Starting from 1-cyclopropyl-4-bromo- or 4-iodo-pyrazoles, a Miyaura borylation reaction is carried out using bis(pinacolato)diboron and a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex.

- The reaction is typically performed in a mixture of 1,4-dioxane and water at elevated temperatures (around 80–100 °C) under an inert atmosphere.

- Potassium carbonate is used as a base.

- The resulting 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is isolated and purified by chromatography and preparative HPLC.

Palladium-Catalyzed Cross-Coupling with Pyridine Derivatives

The critical step involves coupling the pyrazole boronate ester with a halogenated pyridine derivative:

- The reaction mixture contains the pyridine halide (e.g., 3-bromopyridine), the pyrazole boronate ester, a palladium catalyst such as bis(triphenylphosphine)palladium(II) chloride or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), and a base like potassium carbonate or cesium carbonate.

- The solvent system usually includes 1,4-dioxane and water.

- The reaction is conducted at 80–100 °C for several hours under nitrogen or argon atmosphere.

- After completion, the mixture is worked up by extraction, washing, drying, and concentration.

- Purification is achieved through column chromatography and preparative HPLC to yield the desired coupled product.

Iodination at the 4-Position of Pyrazole

The iodination step can be performed either before or after coupling, depending on the synthetic route:

- Electrophilic iodination using iodine sources such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) in the presence of a suitable base or solvent.

- Conditions are optimized to selectively iodinate the 4-position of the pyrazole ring without affecting other sensitive groups.

- Purification follows standard chromatographic techniques.

Representative Experimental Data

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Miyaura borylation of 1-cyclopropyl-4-bromopyrazole | Pd(dppf)Cl2, bis(pinacolato)diboron, K2CO3, 1,4-dioxane/H2O, 100 °C, inert atmosphere | 40–53 | Purified by preparative HPLC; key intermediate |

| Suzuki coupling with 3-bromopyridine | Pd(PPh3)2Cl2 or Pd(dppf)Cl2, K2CO3 or Cs2CO3, 1,4-dioxane/H2O, 80–100 °C, inert atmosphere | 50–70 | Requires careful control of temperature and atmosphere |

| Iodination of pyrazole ring | NIS or ICl, suitable solvent, room temp or mild heating | Variable | Selective iodination at 4-position |

Research Findings and Optimization

- The use of palladium catalysts with bidentate phosphine ligands (e.g., dppf) improves the efficiency and selectivity of the borylation and coupling steps.

- Reaction yields are sensitive to the purity of reagents, solvent ratios, and temperature control.

- Inert atmosphere conditions (nitrogen or argon) are essential to prevent catalyst degradation and side reactions.

- Purification by preparative HPLC ensures high purity suitable for biological evaluation.

- Structural modifications on the pyrazole or pyridine rings have been explored to optimize biological activity, indicating the synthetic route's flexibility for analog development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.